molecular formula C9H6BrF3O2 B12856188 5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone

5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone

Cat. No.: B12856188
M. Wt: 283.04 g/mol
InChI Key: CSEURRKPPPYGQV-UHFFFAOYSA-N
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Description

5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6BrF3O2 It is a derivative of acetophenone, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone is treated with a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures (e.g., 90°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization from petroleum ether are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted acetophenone derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxyacetophenone: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.

    2’-Bromo-4’-(trifluoromethyl)acetophenone:

Uniqueness

5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the aromatic ring.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-[5-bromo-4-hydroxy-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3

InChI Key

CSEURRKPPPYGQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(F)(F)F)O)Br

Origin of Product

United States

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